Chirhostim

Description

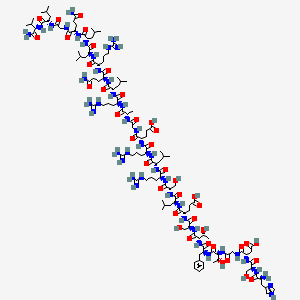

Structure

2D Structure

Properties

Molecular Formula |

C130H220N44O40 |

|---|---|

Molecular Weight |

3039.4 g/mol |

IUPAC Name |

(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C130H220N44O40/c1-60(2)43-81(120(208)173-100(66(13)14)103(134)191)153-95(183)54-149-106(194)77(31-35-92(132)180)159-116(204)84(46-63(7)8)166-118(206)85(47-64(9)10)164-111(199)75(29-23-41-146-129(139)140)155-113(201)79(32-36-93(133)181)160-117(205)83(45-62(5)6)162-110(198)73(27-21-39-144-127(135)136)154-104(192)67(15)152-94(182)53-148-107(195)78(33-37-97(185)186)158-109(197)74(28-22-40-145-128(137)138)156-115(203)82(44-61(3)4)163-112(200)76(30-24-42-147-130(141)142)157-122(210)90(57-176)170-119(207)86(48-65(11)12)165-114(202)80(34-38-98(187)188)161-123(211)91(58-177)171-126(214)102(69(17)179)174-121(209)87(49-70-25-19-18-20-26-70)168-125(213)101(68(16)178)172-96(184)55-150-108(196)88(51-99(189)190)167-124(212)89(56-175)169-105(193)72(131)50-71-52-143-59-151-71/h18-20,25-26,52,59-69,72-91,100-102,175-179H,21-24,27-51,53-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H2,134,191)(H,143,151)(H,148,195)(H,149,194)(H,150,196)(H,152,182)(H,153,183)(H,154,192)(H,155,201)(H,156,203)(H,157,210)(H,158,197)(H,159,204)(H,160,205)(H,161,211)(H,162,198)(H,163,200)(H,164,199)(H,165,202)(H,166,206)(H,167,212)(H,168,213)(H,169,193)(H,170,207)(H,171,214)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147)/t67-,68+,69+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-/m0/s1 |

InChI Key |

OWMZNFCDEHGFEP-NFBCVYDUSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Chirhostim® (Synthetic Human Secretin) on Pancreatic Ductal Cells: A Technical Guide

1.0 Executive Summary

Chirhostim®, a synthetic form of human secretin, is a 27-amino acid peptide that serves as a powerful diagnostic agent for assessing exocrine pancreatic function.[1] Its primary mechanism of action centers on the stimulation of pancreatic ductal cells to secrete a high volume of bicarbonate-rich fluid.[2][3] This action is mediated through a well-defined signal transduction pathway initiated by the binding of secretin to its specific G-protein coupled receptor on the ductal cell membrane. The subsequent activation of the adenylyl cyclase-cAMP second messenger system culminates in the opening of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, a critical step for ion and fluid secretion. This whitepaper provides an in-depth examination of this molecular pathway, presents key pharmacokinetic and pharmacodynamic data, and details the experimental protocols used to quantify its effects.

2.0 Introduction

Endogenous secretin is a hormone released by S-cells in the duodenum in response to acidic chyme from the stomach.[2][4] Its principal physiological role is to stimulate the pancreas to release a bicarbonate-rich fluid that neutralizes gastric acid, creating an optimal pH environment for the activity of pancreatic digestive enzymes.[4] this compound® is a synthetic human secretin that mimics this natural process precisely.[1] It is clinically indicated for the stimulation of pancreatic secretions to aid in the diagnosis of exocrine pancreatic dysfunction, the diagnosis of gastrinoma, and to facilitate the identification of the ampulla of Vater and accessory papilla during Endoscopic Retrograde Cholangiopancreatography (ERCP).[1][3][5] Understanding its mechanism at the cellular level is crucial for interpreting diagnostic results and for its application in research.

3.0 Core Mechanism of Action on Pancreatic Ductal Cells

The physiological response to this compound® is orchestrated by a multi-step signaling cascade within the pancreatic ductal epithelial cells.

3.1 Receptor Binding and Signal Transduction The process begins when this compound® binds to the secretin receptor (SR), a member of the G-protein coupled receptor (GPCR) family, located on the basolateral membrane of pancreatic ductal cells.[2][6][7] This binding event induces a conformational change in the receptor, activating an associated heterotrimeric G-protein (Gs).

3.2 The cAMP Signaling Cascade The activated alpha subunit of the G-protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[4] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][7] The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates multiple downstream target proteins.

3.3 Role of the CFTR Channel A primary target of the cAMP-PKA signaling pathway is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel.[2][3][6] PKA-mediated phosphorylation opens the CFTR channel, an ATP-gated anion channel, leading to the efflux of chloride ions (Cl-) from the ductal cell into the lumen of the pancreatic duct.[8]

3.4 Bicarbonate Secretion The secretion of Cl- into the lumen creates an electrochemical gradient that drives the primary therapeutic effect: bicarbonate (HCO3-) secretion. This is accomplished via a Cl-/HCO3- anion exchanger (such as SLC26A6) on the apical membrane, which moves bicarbonate out of the cell in exchange for the luminal chloride.[8] The net result is the secretion of a large volume of fluid rich in bicarbonate, which alkalinizes the pancreatic juice.[2][3]

3.5 Vagal-Vagal Pathway In addition to the direct humoral pathway, secretin's action may be modulated by neural pathways.[2][3] Evidence suggests that secretin may also work through vagal-vagal reflexes, as the anticholinergic agent atropine (B194438) has been shown to block secretin-stimulated pancreatic secretion.[2][3][6]

4.0 Visualization of Signaling Pathway

The following diagram illustrates the molecular cascade initiated by this compound® in pancreatic ductal cells.

Caption: Molecular cascade of this compound® action in pancreatic ductal cells.

5.0 Pharmacokinetic and Pharmacodynamic Data

Quantitative data from clinical studies provide insight into the absorption, distribution, metabolism, and excretion of this compound®, as well as its physiological effect.

5.1 Pharmacokinetics The pharmacokinetic profile was evaluated in 12 healthy subjects following a single intravenous bolus dose of 0.4 mcg/kg.[2] Plasma concentrations typically decline to baseline within 90 to 120 minutes.[2]

| Parameter | Value (Mean ± SD) |

| Elimination Half-life | 45 minutes[2][5] |

| Clearance | 580.9 ± 51.3 mL/min[2][5] |

| Volume of Distribution | 2.7 L[2][5] |

| Table 1: Pharmacokinetics of this compound® |

5.2 Pharmacodynamics The pancreatic secretory response was evaluated in 35 healthy subjects, demonstrating a robust and consistent effect on bicarbonate and fluid secretion.

| Parameter | Mean Value |

| Peak Bicarbonate Concentration | 100 mEq/L[2][3] |

| Total Fluid Volume (1 hour) | 260.7 mL[2][3] |

| Table 2: Pharmacodynamic Response to this compound® in Healthy Subjects. Note: A peak bicarbonate concentration below 80 mEq/L is considered indicative of exocrine pancreas dysfunction.[3][6] |

6.0 Key Experimental Protocols

6.1 Pancreatic Function Stimulation Test This procedure is the gold standard for assessing pancreatic exocrine function and directly measures the output of the ductal cells in response to this compound®.

Protocol Steps:

-

Patient Preparation: The patient must fast for a minimum of 12 hours prior to the test.[3] Certain medications, such as anticholinergics, H2-receptor antagonists, and proton pump inhibitors, should be discontinued (B1498344) for a specified period before the test to avoid inaccurate results.[5]

-

Tube Placement: A double-lumen Dreiling-type tube is inserted fluoroscopically, with one port positioned in the gastric antrum for aspiration of gastric contents and the other positioned in the duodenum at the ligament of Treitz.

-

Baseline Collection: After a 10-15 minute equilibration period, baseline duodenal fluid is collected for 15 minutes to measure basal secretion.

-

This compound® Administration: A dose of 0.2 mcg/kg of body weight is administered as a slow intravenous injection over 1 minute.[5]

-

Post-Stimulation Collection: Duodenal fluid is collected continuously for 60 minutes following administration.[6] The aspirate is divided into four 15-minute collection periods.[6]

-

Sample Handling and Analysis: Each sample is immediately placed on ice.[6] The volume of each 15-minute sample is recorded, and the bicarbonate concentration (mEq/L) is determined by titration. The peak bicarbonate concentration from any of the collection periods is used for diagnosis.

6.2 Visualization of Experimental Workflow

The following diagram outlines the workflow for the pancreatic function stimulation test.

References

- 1. chirhoclin.com [chirhoclin.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound (Human Secretin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound (secretin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cystic Fibrosis of the Pancreas: The Role of CFTR Channel in the Regulation of Intracellular Ca2+ Signaling and Mitochondrial Function in the Exocrine Pancreas - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Synthetic Human Secretin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic human secretin, a 27-amino acid peptide identical to the endogenous hormone, is a potent stimulant of pancreaticobiliary bicarbonate and fluid secretion. Its primary biological function is the neutralization of gastric acid in the duodenum, creating an optimal pH environment for digestive enzymes. This is achieved through a well-defined signaling cascade initiated by its binding to the secretin receptor (SCTR), a Class B G protein-coupled receptor (GPCR). This technical guide provides an in-depth overview of the biological functions of synthetic human secretin, focusing on its mechanism of action, quantitative physiological responses, and the experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Secretin was the first hormone to be discovered, and its physiological roles have been extensively studied. The advent of synthetic human secretin has provided a valuable tool for both diagnostic and research purposes, offering a pure and standardized alternative to animal-derived extracts.[1][2] Having an identical amino acid sequence to the native hormone, synthetic human secretin demonstrates equivalent biological activity.[3][4] Its principal functions include the stimulation of pancreatic and biliary bicarbonate and water secretion, inhibition of gastric acid secretion, and a potential role in osmoregulation.[5][6] This document serves as a technical resource, consolidating key quantitative data and experimental methodologies related to the biological function of synthetic human secretin.

Mechanism of Action: The Secretin Signaling Pathway

The biological effects of secretin are mediated through its interaction with the secretin receptor (SCTR), a member of the GPCR superfamily.[5][7] The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6]

Upon binding of synthetic human secretin to the SCTR, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, leading to the secretion of bicarbonate-rich fluid from pancreatic ductal and bile duct cells.[3][8] Some studies also suggest that the secretin receptor can couple to a secondary pathway involving increases in intracellular calcium and phosphatidylinositol hydrolysis.[2]

Quantitative Data

The biological activity of synthetic human secretin has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.

Table 1: Receptor Binding and In Vitro Potency

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 0.8 nM | Human Pancreatic Membranes | [9] |

| 3.2 nM | HEK 293 cells expressing human SCTR | [2] | |

| 4 nM | CHO cells expressing human SCTR | [10] | |

| cAMP Assay (EC50) | 9.5 pM | CHO-K1 cells expressing human SCTR | [5] |

| 3.26 ± 0.80 nM | U2OS cells expressing human SCTR | [11] |

Table 2: In Vivo Pancreatic Bicarbonate Secretion in Healthy Humans

| Secretin Dose | Peak Bicarbonate Concentration (mEq/L) | Bicarbonate Output (mEq/h) | Reference |

| 0.2 mcg/kg (IV bolus) | ~100 | - | [4] |

| 32.2 ng/kg/hr (IV infusion) | 135 ± 9 | - | [3] |

| 129 ng/kg/hr (IV infusion) | - | ~383 µEq/hr/kg | [3] |

| 0.1 - 2.7 CU/kg/h (IV infusion) | - | Mean maximal: 33 ± 4 | [1][7] |

Note: CU (Clinical Units) are an older measure of biological activity. 1 CU is approximately 0.2 mcg of pure secretin.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synthetic human secretin's biological function. The following sections provide overviews of key experimental protocols.

Secretin Receptor Binding Assay

This assay quantifies the affinity of synthetic human secretin for its receptor.

Objective: To determine the dissociation constant (Kd) of secretin binding to the secretin receptor.

Methodology:

-

Membrane Preparation: Isolate crude membranes from cells or tissues endogenously or recombinantly expressing the human secretin receptor (e.g., human pancreas, HEK 293-SCTR cells).[2][9]

-

Radiolabeling: Utilize a radiolabeled form of secretin (e.g., [125I]-secretin) as a tracer.

-

Competition Binding: Incubate a fixed concentration of the radiolabeled secretin with the membrane preparation in the presence of increasing concentrations of unlabeled synthetic human secretin.

-

Separation: Separate membrane-bound from free radioligand by filtration.

-

Quantification: Measure the radioactivity of the membrane-bound fraction using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled secretin concentration. The IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) is determined and used to calculate the Kd.

In Vitro cAMP Measurement Assay

This assay measures the ability of synthetic human secretin to stimulate the production of the second messenger cAMP.

Objective: To determine the EC50 of secretin-stimulated cAMP production.

Methodology:

-

Cell Culture: Culture a suitable cell line stably expressing the human secretin receptor (e.g., CHO-K1, U2OS, HEK 293 cells) in 96-well plates.[5][12]

-

Stimulation: Treat the cells with varying concentrations of synthetic human secretin for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[5][13] These kits typically involve a labeled cAMP conjugate that competes with the sample cAMP for binding to a specific antibody.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the secretin concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Pancreatic Secretion Study (Secretin Stimulation Test)

This protocol is used to assess the in vivo physiological response to synthetic human secretin.

Objective: To measure the volume and bicarbonate concentration of pancreatic secretions following secretin administration.

Methodology:

-

Subject Preparation: The subject fasts overnight. A multi-lumen tube (e.g., Dreiling tube) is inserted through the nose or mouth and positioned in the duodenum for aspiration of pancreatic juice.[14][15]

-

Baseline Collection: Collect baseline duodenal fluid to establish a baseline.

-

Secretin Administration: Administer a bolus intravenous injection of synthetic human secretin, typically at a dose of 0.2 mcg/kg.[15]

-

Timed Collections: Aspirate duodenal fluid continuously for a set period, typically 60-80 minutes, with samples collected at timed intervals (e.g., every 15 minutes).[16][17]

-

Sample Analysis: Immediately place the collected samples on ice. Measure the volume of each sample and determine the bicarbonate concentration using a standard chemistry autoanalyzer.[15]

-

Data Analysis: The primary endpoints are the peak bicarbonate concentration and the total volume of secretion. A peak bicarbonate concentration of greater than 80 mEq/L is generally considered a normal response in a diagnostic setting.[16]

Conclusion

Synthetic human secretin is a well-characterized peptide hormone with a clear mechanism of action and quantifiable biological effects. Its primary role in stimulating pancreaticobiliary bicarbonate secretion is mediated through the SCTR and the cAMP signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and clinical application of this important therapeutic and diagnostic agent. The provided quantitative data serves as a valuable reference for researchers and drug development professionals in the field of gastroenterology and endocrinology.

References

- 1. Plasma secretin and pancreatic bicarbonate response to exogenous secretin in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular cloning and expression of a human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bicarbonate and cyclic AMP content of pure human pancreatic juice in response to graded doses of synthetic secretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. gut.bmj.com [gut.bmj.com]

- 8. Pancreatic ductal bicarbonate secretion: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Secretin receptors in human pancreatic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Secretin Amino-Terminal Structure-Activity Relationships and Complementary Mutagenesis at the Site of Docking to the Secretin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]

- 15. Defining the Accuracy of Secretin Pancreatic Function Testing in Patients With Suspected Early Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Secretin Receptor in the Chirhostim® Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirhostim®, a synthetic human secretin, exerts its physiological effects through the activation of the secretin receptor (SCTR), a member of the Class B G protein-coupled receptor (GPCR) superfamily. This document provides an in-depth technical overview of the signaling pathways initiated by the binding of this compound® to its receptor. It details the canonical Gs-cAMP pathway, as well as alternative signaling cascades involving Gq-mediated calcium mobilization and β-arrestin recruitment, and the more recently identified PI3K/AKT pathway. This guide includes a compilation of quantitative data on ligand-receptor interactions and downstream signaling events, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of the molecular mechanisms of this compound®.

Introduction to this compound® and the Secretin Receptor

This compound® is a synthetic peptide identical to human secretin, a 27-amino acid hormone.[1] It is primarily used as a diagnostic agent to stimulate pancreatic secretions to assess pancreatic function, aid in the diagnosis of gastrinoma, and facilitate cannulation during endoscopic retrograde cholangiopancreatography (ERCP).[1] The biological activity of synthetic human secretin is approximately 5.0 CU per microgram.[2] The effects of this compound® are mediated by the secretin receptor (SCTR), a transmembrane protein that couples to intracellular G proteins upon ligand binding.[3][4]

Secretin Receptor Signaling Pathways

The activation of the secretin receptor by this compound® initiates a cascade of intracellular events through multiple signaling pathways.

Gs-Protein Coupling and cAMP Production

The canonical and most well-characterized signaling pathway for the secretin receptor involves its coupling to the stimulatory G protein, Gs.[3] This interaction leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to the secretion of bicarbonate-rich fluid from pancreatic ductal cells.[2][3]

Gq-Protein Coupling and Intracellular Calcium Mobilization

In addition to Gs coupling, the secretin receptor can also signal through the Gq class of G proteins.[3] Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6][7]

β-Arrestin Recruitment and Downstream Signaling

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the secretin receptor can recruit β-arrestins.[8] This interaction is crucial for receptor desensitization and internalization.[9] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades, which can include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

PI3K/AKT Signaling Pathway

Recent evidence suggests that the secretin receptor can also activate the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[5][10] This pathway is known to play a critical role in cell proliferation, survival, and growth.[11][12] Activation of this pathway by the secretin receptor has been implicated in the proliferation of certain endocrine tumor cells.[5][13]

Quantitative Data on this compound® (Human Secretin) and Secretin Receptor Interaction

The following tables summarize the available quantitative data for the interaction of human secretin and its analogues with the secretin receptor. As this compound® is synthetic human secretin, these values are considered representative of its activity.

| Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Human Secretin | cAMP Accumulation | CHO-K1 SCTR Gs | EC50 | 0.0095 | [14] |

| Human Secretin | Radioligand Binding | U2OS-SCTR | IC50 | 0.325 | [3] |

| Rat Secretin | Radioligand Binding | U2OS-SCTR | IC50 | 1.231 | [3] |

| BI-3434 (Secretin Analogue) | cAMP Accumulation | CHO-K1 SCTR Gs | EC50 | 0.0155 | [14] |

| Secretin Antagonist | Radioligand Binding | CHO-SecR | Ki | 4 | [15] |

Table 1: Ligand-Receptor Interaction Parameters

| Assay Type | Ligand | Cell Line | Parameter | Value (nM) | Reference |

| β-Arrestin-2 Translocation | CXCL12 | Tango Assay | EC50 | 3.9 | [16] |

| cAMP Inhibition (Forskolin-stimulated) | DAMGO | CHO-m | EC50 | 0.311 - 1.33 | [17] |

Table 2: Downstream Signaling Parameters (Note: Data for secretin in these specific assays was not available in the search results, representative data for other GPCRs is included for context)

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound® for the secretin receptor.

Materials:

-

Membrane preparations from cells overexpressing the human secretin receptor (e.g., U2OS-SCTR or CHO-SecR).

-

Radiolabeled secretin (e.g., 125I-secretin).

-

Unlabeled this compound® or human secretin.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.[18]

-

Assay Setup: In a 96-well plate, add a fixed concentration of 125I-secretin to each well.

-

Add increasing concentrations of unlabeled this compound® (competitor).

-

For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled secretin.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[18]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[19]

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

cAMP Accumulation Assay (GloSensor™)

Objective: To measure the potency (EC50) of this compound® in stimulating cAMP production.

Materials:

-

Cells expressing the secretin receptor and the GloSensor™ cAMP biosensor (e.g., CHO-K1 SCTR Gs).

-

GloSensor™ cAMP Reagent.

-

CO2-independent medium.

-

This compound® or human secretin.

-

Luminometer.

Procedure:

-

Cell Preparation: Plate the cells in a 96- or 384-well white-walled plate and allow them to attach overnight.

-

Reagent Preparation: Reconstitute the GloSensor™ cAMP Reagent according to the manufacturer's instructions.[20]

-

Cell Equilibration: Replace the cell culture medium with CO2-independent medium containing the GloSensor™ cAMP Reagent and incubate for 2 hours at room temperature to allow for reagent loading and signal stabilization.[21]

-

Compound Addition: Prepare serial dilutions of this compound® in assay buffer. Add the diluted compound to the cells.

-

Signal Detection: Immediately measure the luminescence signal at regular intervals (for kinetic analysis) or at a fixed time point (e.g., 15-30 minutes) after compound addition.[22]

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound® concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay (PathHunter®)

Objective: To measure the recruitment of β-arrestin to the secretin receptor upon this compound® stimulation.

Materials:

-

PathHunter® cell line co-expressing the secretin receptor tagged with ProLink™ (PK) and β-arrestin tagged with Enzyme Acceptor (EA).

-

PathHunter® Detection Reagents.

-

This compound® or human secretin.

-

Chemiluminescent plate reader.

Procedure:

-

Cell Plating: Seed the PathHunter® cells in a 384-well white-walled plate and incubate overnight.[23]

-

Compound Preparation: Prepare serial dilutions of this compound® in assay buffer.

-

Cell Stimulation: Add the diluted this compound® to the cells and incubate for 90 minutes at 37°C.[23]

-

Detection: Add the PathHunter® Detection Reagents to each well and incubate for 60 minutes at room temperature.[24]

-

Signal Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the chemiluminescent signal against the logarithm of the this compound® concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: this compound® signaling through the Secretin Receptor.

Experimental Workflows

Caption: Workflow for key experimental assays.

Conclusion

This compound®, through its interaction with the secretin receptor, activates a complex and multifaceted network of intracellular signaling pathways. While the Gs-cAMP pathway is the primary driver of its well-established physiological effects on pancreatic secretion, the engagement of Gq, β-arrestin, and PI3K/AKT pathways highlights the potential for broader cellular responses. A thorough understanding of these signaling mechanisms is essential for researchers and drug development professionals working to elucidate the full therapeutic and diagnostic potential of secretin receptor modulation. The data and protocols presented in this guide provide a foundational resource for further investigation into the intricate signaling of the secretin receptor in response to this compound®.

References

- 1. chirhoclin.com [chirhoclin.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Secretin Receptor as a Target in Gastrointestinal Cancer: Expression Analysis and Ligand Development | MDPI [mdpi.com]

- 4. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secretin Receptor Promotes the Proliferation of Endocrine Tumor Cells Via the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cell Meter™ Beta-Arrestin Translocation GPCR Signaling Kit | AAT Bioquest [aatbio.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Activation of PI3K/Akt pathway by G protein-coupled receptor 37 promotes resistance to cisplatin-induced apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

- 13. Secretin receptor promotes the proliferation of endocrine tumor cells via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of a long-acting secretin peptide analog alone and in combination with a GLP-1R agonist in a diet-induced obesity mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. promega.com [promega.com]

- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. promega.com [promega.com]

- 23. researchgate.net [researchgate.net]

- 24. cosmobio.co.jp [cosmobio.co.jp]

Unveiling the In Vivo Physiological Landscape of Chirhostim (Synthetic Human Secretin)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chirhostim®, a synthetic human secretin, is a powerful tool in both the diagnostic and research arenas. While its primary clinical applications revolve around assessing pancreatic function and aiding in the diagnosis of gastrinoma, the physiological effects of its active component, secretin, extend far beyond the gastrointestinal tract. This technical guide provides a comprehensive overview of the in vivo physiological effects of this compound administration, with a focus on preclinical and clinical data. It is intended to serve as a resource for researchers, scientists, and drug development professionals seeking to understand the broader biological impact of this peptide hormone.

Core Physiological Effects and Mechanism of Action

Secretin is a 27-amino acid peptide hormone produced by S-cells in the duodenum in response to acidic chyme from the stomach.[1] Its primary physiological role is to stimulate the pancreas to secrete a bicarbonate-rich fluid, which neutralizes gastric acid and creates an optimal pH for the function of digestive enzymes.[1][2] This action is mediated by the secretin receptor (SCTR), a G-protein coupled receptor (GPCR) that, upon activation, stimulates the production of cyclic AMP (cAMP).[1][3]

The binding of secretin to its receptor on pancreatic ductal cells leads to the opening of the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of bicarbonate-rich pancreatic fluid.[3] Secretin's effects are not limited to the pancreas; receptors are also found in the stomach, liver, colon, kidneys, and the central nervous system, indicating a pleiotropic physiological role.[1][3]

Quantitative Data on In Vivo Physiological Effects

The following tables summarize the key quantitative physiological effects of synthetic human secretin administration observed in in vivo studies.

Table 1: Effects on Pancreatic and Biliary Secretion in Healthy Subjects

| Parameter | Baseline (Mean) | Post-Chirhostim® Administration (Mean) | Fold Change | Reference |

| Pancreatic Fluid Volume | Variable | >2.0 mL/kg/hr | - | [4] |

| Peak Bicarbonate Concentration | Variable | ≥80 mEq/L | - | [4] |

| Bicarbonate Output | Variable | >0.2 mEq/kg/hr | - | [4] |

| Bile Flow (Rats) | 72.24 ± 3.0 µL/min/kg | 98.3 ± 4.2 µL/min/kg | ~1.36 | [3] |

| Biliary Bicarbonate Concentration (Rats) | 32.9 ± 0.9 mEq/L | 45.1 ± 1.1 mEq/L | ~1.37 | [3] |

| Biliary Bicarbonate Secretion (Rats) | 2.38 ± 0.1 µEq/min/kg | 4.43 ± 0.2 µEq/min/kg | ~1.86 | [3] |

Table 2: Effects on Gastrin Secretion in the Diagnosis of Gastrinoma

| Parameter | Baseline Serum Gastrin | Post-Chirhostim® Administration | Diagnostic Threshold | Reference |

| Serum Gastrin Concentration | Fasting Level | Peak Level | Increase of ≥110 pg/mL from baseline | [4][5] |

Table 3: Effects on Renal Function in Healthy Human Subjects

| Parameter | Pre-infusion | During Secretin Infusion (2 CU/kg/h) | p-value | Reference |

| Urine Volume (ml/2h) | 123 ± 23 | 203 ± 34 | < 0.05 | [6] |

| Sodium Excretion (mmol/2h) | 10.9 ± 2.1 | 20.1 ± 3.3 | < 0.05 | [6] |

| Potassium Excretion (mmol/2h) | 6.8 ± 0.9 | 9.9 ± 1.2 | < 0.05 | [6] |

| Chloride Excretion (mmol/2h) | 11.5 ± 2.2 | 21.9 ± 3.6 | < 0.05 | [6] |

| Calcium Excretion (mmol/2h) | 1.8 ± 0.3 | 2.9 ± 0.5 | < 0.05 | [6] |

Table 4: Effects on Central Nervous System (CNS) Neuronal Activity (In Vitro Mouse Study)

| Parameter | Control | Secretin (100 nM) | % Change | Reference |

| GnRH Neuron Firing Frequency | 11.56 ± 1.82 Hz | Increased | 144.3 ± 10.8% | [7] |

| GABAergic mPSC Frequency | Baseline | Increased | 147.6 ± 19.2% | [7] |

Experimental Protocols

Pancreatic Function Test (Secretin Stimulation Test)

This protocol is designed to assess the exocrine function of the pancreas by measuring the volume and bicarbonate concentration of pancreatic fluid after stimulation with this compound®.

-

Patient Preparation: The patient should fast for at least 12 hours prior to the test.[1]

-

Tube Placement: A Dreiling tube (a double-lumen tube) is inserted through the patient's nose or mouth and positioned in the duodenum under fluoroscopic guidance. One lumen is for aspiration of gastric contents, and the other is for collection of duodenal fluid.

-

Baseline Collection: Gastric contents are continuously aspirated and discarded. A baseline sample of duodenal fluid is collected for 15 minutes.[4]

-

This compound® Administration: A test dose of 0.2 mcg of this compound® is administered intravenously to check for any allergic reactions. If no reaction occurs after one minute, a full dose of 0.2 mcg/kg of body weight is injected intravenously over 1 minute.[1]

-

Post-Stimulation Collection: Duodenal fluid is collected in four consecutive 15-minute intervals for a total of 60 minutes.[1][4]

-

Sample Analysis: The volume of each 15-minute sample is measured, and the bicarbonate concentration is determined.

Gastrinoma Diagnosis (Secretin Provocative Test)

This protocol is used to differentiate gastrinoma from other causes of hypergastrinemia.

-

Patient Preparation: The patient should fast for at least 12 hours. H2-receptor antagonists and proton pump inhibitors should be discontinued (B1498344) for at least 2 days and as per the specific drug's prescribing information, respectively, prior to the test.[4][5] Anticholinergic drugs should be discontinued for at least 5 half-lives.[5]

-

Baseline Blood Samples: Two blood samples are drawn to determine the fasting serum gastrin level.[4]

-

This compound® Administration: A test dose of 0.2 mcg is administered intravenously. After one minute with no allergic reaction, a dose of 0.4 mcg/kg of body weight is injected intravenously over 1 minute.[1][4]

-

Post-Injection Blood Samples: Blood samples are collected at 1, 2, 5, 10, and 30 minutes after the injection.[4]

-

Sample Analysis: Serum gastrin concentrations are measured in all collected samples. An increase of 110 pg/mL or more from the baseline level is highly indicative of gastrinoma.[4][5]

In Vivo Assessment of Biliary Secretion in Rodents

This protocol describes a method to measure the effect of secretin on bile flow and composition in rats.

-

Animal Preparation: Male rats are anesthetized, and the common bile duct is cannulated for bile collection.

-

Secretin Administration: For prolonged studies, an Alzet® osmotic minipump is implanted intraperitoneally to deliver a continuous infusion of secretin (e.g., 3.12 nmol/kg/day for seven days).[3] For acute studies, a bolus intravenous injection can be administered.

-

Bile Collection: Bile is collected at timed intervals (e.g., every 10 minutes) both before (basal) and after secretin administration.

-

Sample Analysis: The volume of bile is measured to determine the flow rate. The concentration of bicarbonate in the bile is measured using a blood gas analyzer or titration.

In Vivo Assessment of Renal Function in Humans

This protocol outlines a method to evaluate the diuretic effects of secretin.

-

Subject Preparation: Healthy male subjects are hydrated with an intravenous infusion of saline (e.g., 50 ml/h) for a baseline period (e.g., 2 hours).[6]

-

Secretin Infusion: Pure natural or synthetic human secretin is added to the saline infusion at a specific dose (e.g., 2 CU/kg/h) for a defined period (e.g., 2 hours).[6]

-

Urine and Blood Collection: Urine is collected for each period (baseline, during infusion, and post-infusion). Blood samples are drawn at regular intervals (e.g., every hour).[6]

-

Sample Analysis: Urinary volume, electrolytes (sodium, potassium, chloride, calcium), and creatinine (B1669602) are measured. Blood is analyzed for plasma secretin levels and electrolytes. Clearance rates and tubular reabsorption are calculated.[6]

Signaling Pathways and Experimental Workflows

Secretin Receptor Signaling Pathway

The primary signaling pathway activated by secretin involves the G-protein coupled secretin receptor, leading to the production of cAMP.

Caption: Secretin receptor signaling cascade leading to bicarbonate secretion.

Experimental Workflow for Pancreatic Function Test

The following diagram illustrates the logical flow of the secretin stimulation test for assessing pancreatic exocrine function.

Caption: Workflow for the secretin-stimulated pancreatic function test.

Logical Relationship in Gastrinoma Diagnosis

This diagram shows the decision-making process based on the results of the secretin provocative test.

Caption: Diagnostic logic for gastrinoma using the secretin provocative test.

Conclusion

This compound® (synthetic human secretin) is a valuable agent with well-defined physiological effects, primarily centered on the stimulation of pancreaticobiliary bicarbonate secretion. The quantitative data and established experimental protocols for its use in diagnosing pancreatic exocrine insufficiency and gastrinoma underscore its clinical utility. Furthermore, emerging preclinical and clinical evidence reveals a broader physiological role for secretin, with effects on renal function and the central nervous system. This expanded understanding opens new avenues for research and potential therapeutic applications. The signaling pathways and experimental workflows detailed in this guide provide a foundational framework for researchers and drug development professionals to further explore the multifaceted in vivo effects of this compound®. Continued investigation into the extra-pancreatic effects of secretin is warranted to fully elucidate its physiological significance and therapeutic potential.

References

- 1. Simultaneous measurement of the pancreatic and biliary response to CCK and secretin. Primate biliary physiology. XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secretin receptors in the rat kidney: adenylate cyclase activation and renal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolonged administration of secretin to normal rats increases biliary proliferation and secretin-induced ductal secretory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. The diuretic effect of secretin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Secretin Regulates Excitatory GABAergic Neurotransmission to GnRH Neurons via Retrograde NO Signaling Pathway in Mice [frontiersin.org]

Chirhostim (Synthetic Human Secretin): A Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirhostim® is the brand name for synthetic human secretin, a polypeptide hormone used as a diagnostic agent to assess pancreatic function and to aid in the diagnosis of gastrinoma.[1][2][3] It is a 27-amino acid linear peptide that is chemically identical to the naturally occurring human secretin.[4] This technical guide provides an in-depth overview of the molecular structure of this compound, a detailed representative methodology for its chemical synthesis, and protocols for its clinical application.

Molecular Structure

This compound is a single-chain polypeptide with a molecular weight of approximately 3039.4 g/mol .[4] Its primary structure consists of 27 amino acids in the following sequence:

His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Glu-Gly-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂

The C-terminus of the peptide is amidated, a common modification for many biologically active peptides. The three-dimensional structure of secretin in a membrane-mimetic environment is characterized by a largely alpha-helical conformation, which is crucial for its binding to the secretin receptor, a Class B G-protein coupled receptor (GPCR).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃₀H₂₂₀N₄₄O₄₀ |

| Molecular Weight | ~3039.4 g/mol |

| Amino Acid Count | 27 |

| C-Terminus | Amidated |

| Appearance | White, lyophilized powder |

Synthesis of this compound

The chemical synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for producing peptides in a controlled, stepwise manner. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed for the synthesis of complex peptides like secretin.[5][6]

Representative Solid-Phase Synthesis Protocol

This protocol describes a representative method for the synthesis of this compound on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

1. Resin Preparation:

-

Resin: Rink Amide AM resin (or a similar suitable resin for peptide amides).

-

Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours prior to the first coupling step.

2. Amino Acid Coupling Cycle (Repeated for each of the 27 amino acids):

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes. This is followed by extensive washing with DMF to remove the piperidine and the Fmoc-adduct.

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated using a coupling reagent. A common activation mixture is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin, and the coupling reaction proceeds for 1-2 hours.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts. A capping step with acetic anhydride (B1165640) may be performed after coupling to block any unreacted amino groups.

3. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.

-

Cleavage Cocktail: A common cleavage cocktail for a peptide with multiple sensitive residues like arginine and glutamine is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). A typical ratio is 92.5:2.5:2.5:2.5 (TFA:TIS:Water:EDT).

-

Procedure: The resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether, centrifuged, and the ether is decanted. This process is repeated to wash the crude peptide.

4. Purification:

-

The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 stationary phase is typically used.

-

Mobile Phases: Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The exact gradient will depend on the specific peptide and column characteristics.

-

Fractions are collected and analyzed for purity, and the fractions containing the pure peptide are pooled.

5. Lyophilization:

-

The pooled, pure fractions are lyophilized to obtain the final product as a white, fluffy powder.

Table 2: Representative Quantitative Data for this compound Synthesis

| Parameter | Representative Value | Notes |

| Starting Resin Loading | 0.4 - 0.7 mmol/g | Varies depending on the resin used. |

| Amino Acid Equivalents | 3 - 5 eq. per coupling | Excess is used to drive the reaction to completion. |

| Coupling Efficiency | >99% per step | Monitored by Kaiser test or other methods. |

| Crude Peptide Yield | 60 - 80% | Based on the initial resin loading. |

| Final Purity (post-HPLC) | >98% | Determined by analytical RP-HPLC and mass spectrometry. |

| Overall Yield | 15 - 30% | Highly dependent on the peptide sequence and synthesis efficiency. |

Experimental Protocols for Clinical Use

This compound is used as a diagnostic tool. The following are general protocols for its key clinical applications.

Pancreatic Function Testing

This test assesses the exocrine function of the pancreas by measuring the volume and bicarbonate concentration of pancreatic secretions after stimulation with this compound.

-

Patient Preparation: The patient should fast for at least 8 hours prior to the procedure.

-

Tube Placement: A double-lumen tube is inserted through the nose or mouth into the duodenum for aspiration of gastric and duodenal contents.

-

Baseline Collection: Duodenal fluid is collected for a baseline measurement.

-

This compound Administration: this compound is administered intravenously at a dose of 0.2 mcg/kg body weight over 1 minute.

-

Post-Stimulation Collection: Duodenal fluid is collected in 15-minute intervals for one hour.

-

Analysis: The volume and bicarbonate concentration of the collected samples are measured. A peak bicarbonate concentration of less than 80 mEq/L is indicative of impaired pancreatic function.

Diagnosis of Gastrinoma (Zollinger-Ellison Syndrome)

This test helps to differentiate gastrinoma from other causes of hypergastrinemia.

-

Patient Preparation: The patient should fast overnight.

-

Baseline Blood Samples: Two baseline blood samples are drawn to measure fasting serum gastrin levels.

-

This compound Administration: this compound is administered intravenously at a dose of 0.4 mcg/kg body weight over 1 minute.

-

Post-Stimulation Blood Samples: Blood samples are collected at 2, 5, 10, and 15 minutes after administration.

-

Analysis: Serum gastrin levels are measured in all samples. A paradoxical increase in serum gastrin of more than 110 pg/mL above the baseline is a positive test for gastrinoma.

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for a pancreatic function test using this compound.

Caption: Diagnostic workflow for gastrinoma using this compound.

Caption: Simplified signaling pathway of secretin in pancreatic duct cells.

References

- 1. New analogues of secretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogues and fragments of secretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Deep Dive into Chirhostim® vs. Endogenous Secretin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth comparison of Chirhostim® (synthetic human secretin) and endogenous secretin for researchers, scientists, and drug development professionals. This compound® is a synthetic peptide identical in amino acid sequence to human secretin, used as a diagnostic agent for pancreatic function and gastrinoma.[1][2] While functionally analogous, key physiological distinctions, particularly in their pharmacokinetic profiles, exist between the synthetic and naturally occurring hormones.

Core Physiological and Structural Comparison

Endogenous secretin is a 27-amino acid peptide hormone produced by S-cells in the duodenum in response to acidic chyme from the stomach.[1][3] Its primary role is to stimulate the pancreas to release a bicarbonate-rich fluid, which neutralizes the acid and aids in digestion.[3] this compound®, being a synthetic counterpart, mimics this action precisely.[1] Studies have consistently demonstrated that synthetic and natural secretin preparations are equipotent in their biological effects, including pancreatic volume and bicarbonate output.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters comparing this compound® and endogenous secretin based on available scientific literature.

Table 1: Pharmacokinetic Properties

| Parameter | This compound® (Synthetic Human Secretin) | Endogenous Human Secretin |

| Elimination Half-Life | 45 minutes[1] | 2.5 - 4.0 minutes[3] |

| Clearance | 580.9 ± 51.3 mL/min[1] | Data not available in comparative human studies |

| Volume of Distribution | 2.7 L[1] | Data not available in comparative human studies |

Table 2: Bioactivity and Receptor Binding

| Parameter | This compound® / Synthetic Human Secretin | Endogenous/Natural Secretin |

| Receptor Binding Affinity (Ki) | 3.4 ± 0.4 nM | Not explicitly different from synthetic in available literature |

| Biological Potency (EC50) for cAMP stimulation | 9.5 pM | Not explicitly different from synthetic in available literature |

| Biological Activity | Approximately 5.0 CU per mcg[1] | Considered equipotent to synthetic secretin[4][5] |

Signaling Pathways

Both this compound® and endogenous secretin exert their effects by binding to the secretin receptor (SCTR), a member of the G-protein coupled receptor (GPCR) family B.[3] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the physiological response, such as bicarbonate secretion from pancreatic ductal cells.

Caption: Secretin Signaling Pathway in Pancreatic Ductal Cells.

Experimental Protocols

Secretin Stimulation Test for Pancreatic Exocrine Function

This test measures the pancreas's ability to respond to secretin.

Methodology:

-

The patient fasts for at least 12 hours prior to the test.

-

A tube is inserted through the nose, down the esophagus, and into the duodenum.

-

A baseline sample of duodenal fluid is collected.

-

This compound® is administered intravenously at a dose of 0.2 mcg/kg body weight over 1 minute.

-

Duodenal fluids are collected for 60 to 90 minutes, typically in 15-minute intervals.

-

The collected fluid is analyzed for volume, bicarbonate concentration, and enzyme levels.

Interpretation:

-

Normal Response: A peak bicarbonate concentration of >80 mEq/L.

-

Impaired Pancreatic Function: A peak bicarbonate concentration of <80 mEq/L is indicative of pancreatic exocrine insufficiency.

Caption: Workflow for the Secretin Stimulation Test for Pancreatic Function.

Secretin Stimulation Test for Gastrinoma Diagnosis

This provocative test is used to differentiate gastrinoma from other causes of hypergastrinemia.

Methodology:

-

The patient fasts for at least 12 hours.

-

Two baseline blood samples are drawn to measure fasting serum gastrin levels.

-

This compound® is administered intravenously at a dose of 0.4 mcg/kg body weight over 1 minute.

-

Blood samples for serum gastrin measurement are collected at 2, 5, 10, 15, and 30 minutes post-injection.

Interpretation:

-

Positive for Gastrinoma: A paradoxical increase in serum gastrin of more than 110 pg/mL from baseline is highly suggestive of a gastrinoma.

Caption: Workflow for the Secretin Stimulation Test for Gastrinoma Diagnosis.

Receptor Binding Assay

This assay determines the binding affinity of a ligand to its receptor.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human secretin receptor are cultured.

-

Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a radiolabeled secretin analog (e.g., ¹²⁵I-Tyr¹⁰-secretin) and varying concentrations of the competitor ligand (this compound® or endogenous secretin).

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the inhibitory constant (Ki).

Caption: General Workflow for a Secretin Receptor Binding Assay.

Conclusion

This compound® is a well-established and reliable synthetic analog of human secretin, demonstrating equivalent biological potency to its endogenous counterpart. The primary physiological difference lies in its significantly longer plasma half-life, a characteristic that is advantageous for its clinical use as a diagnostic agent, allowing for a more sustained stimulus during testing procedures. The detailed protocols and comparative data presented in this guide are intended to support researchers and clinicians in the effective application and understanding of this important diagnostic tool.

References

- 1. Secretin Human - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Secretin is an enterogastrone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pleiotropic Effects of Secretin: A Potential Drug Candidate in the Treatment of Obesity? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the biological potency of a new synthetic preparation of secretin with that of natural porcine secretin in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human secretin. Biologic effects and plasma kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies and Animal Models for Chirhostim (Synthetic Human Secretin) Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies and animal models relevant to the research and development of Chirhostim (synthetic human secretin). It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the toxicology, pharmacology, and mechanistic understanding of synthetic human secretin derived from non-clinical investigations. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and visualizes complex biological pathways and workflows using Graphviz diagrams.

Preclinical Toxicology

Preclinical safety evaluation of synthetic human secretin has been conducted in various animal models to determine its toxicological profile. These studies are essential for establishing a safe starting dose for clinical trials and identifying potential target organs for toxicity.

Acute Toxicity

Single-dose toxicity studies have been performed to assess the immediate effects of high doses of synthetic human secretin.

Table 1: Acute Intravenous Toxicity of Synthetic Human Secretin

| Species | Dose (mcg/kg) | Route of Administration | Observation Period | Outcome |

| Mouse | 20 | Intravenous | 14 days | Non-lethal, no clinical signs of toxicity[1] |

| Rabbit | 20 | Intravenous | 14 days | Non-lethal, no clinical signs of toxicity[1] |

Subacute Toxicity

Repeated-dose toxicity studies have been conducted to evaluate the effects of synthetic human secretin over a longer duration.

Table 2: 14-Day Intravenous Toxicity of Synthetic Human Secretin

| Species | Dose (mcg/kg/day) | Route of Administration | Key Findings | NOAEL (mcg/kg/day) |

| Rat | 0.4, 10 | Intravenous | No adverse toxicity observed at tested doses. No target organ of toxicity identified.[1] | 10[1] |

| Dog | 5 | Intravenous | No relevant toxicity observed. | 5[1] |

Animal Models in this compound Research

A variety of animal models have been instrumental in elucidating the physiological roles of secretin and the effects of its synthetic counterpart, this compound. These models range from genetically modified organisms to surgical preparations designed to investigate specific physiological questions.

Secretin Receptor-Deficient (Sctr-/-) Mice

Genetically engineered mice lacking the secretin receptor (Sctr-/-) are a critical tool for understanding the specific functions of the secretin signaling pathway.

-

Phenotype: These mice are overtly normal and fertile but exhibit impaired synaptic plasticity in the hippocampus and fewer dendritic spines in CA1 hippocampal pyramidal cells.[2] They also show abnormalities in reversal water maze behavior.[2]

-

Applications: This model is invaluable for studying the downstream signaling cascades of the secretin receptor and their role in neuronal function and behavior.[2] It has been used to investigate the potential link between secretin signaling and conditions like autism.[2] Additionally, these mice have been used to explore the role of secretin in renal water reabsorption and intestinal lipid absorption.

Isolated Vascularly Perfused Rat Stomach

This ex vivo model allows for the controlled study of gastric acid secretion and its regulation by various factors, including secretin, independent of systemic influences.

-

Preparation: The rat stomach is surgically isolated and its vasculature is perfused with an artificial medium.[3] The gastric lumen is also perfused to collect secretions for analysis.[3]

-

Applications: This model has been used to demonstrate that secretin's inhibition of gastric acid secretion is mediated by the release of both somatostatin (B550006) and prostaglandin (B15479496) E2.[3]

Experimental Protocols

Acute Intravenous Toxicity Study in Rodents

Objective: To determine the potential for toxicity from a single intravenous dose of synthetic human secretin.

Protocol:

-

Animal Model: Healthy, young adult mice or rats of a standard laboratory strain.

-

Grouping: Animals are divided into a control group (receiving vehicle) and a treatment group.

-

Dosing: The treatment group receives a single intravenous bolus injection of synthetic human secretin at a dose of 20 mcg/kg. The control group receives an equivalent volume of the vehicle.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes over a 14-day period.

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy to identify any visible abnormalities in organs and tissues.

14-Day Repeated-Dose Intravenous Toxicity Study in Rats and Dogs

Objective: To evaluate the toxic potential of synthetic human secretin following daily intravenous administration for 14 days.

Protocol:

-

Animal Model: Healthy, young adult Sprague-Dawley rats and Beagle dogs.

-

Grouping: Animals are randomly assigned to a control group (vehicle) and at least two dose groups (e.g., low dose and high dose).

-

Dosing: The respective doses of synthetic human secretin (e.g., for rats: 0.4 and 10 mcg/kg/day; for dogs: 5 mcg/kg/day) are administered intravenously once daily for 14 consecutive days.

-

Clinical Observations: Daily cage-side observations for signs of toxicity are performed. Detailed clinical examinations are conducted weekly. Body weight and food consumption are measured regularly.

-

Clinical Pathology: Blood and urine samples are collected at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Necropsy and Histopathology: At the end of the 14-day dosing period, animals are euthanized. A full necropsy is performed, and selected organs are weighed. A comprehensive set of tissues is collected and preserved for microscopic examination.

Generation of Secretin Receptor-Deficient (Sctr-/-) Mice

Objective: To create a knockout mouse model to study the in vivo functions of the secretin receptor.

Protocol:

-

Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the secretin receptor gene with a selectable marker cassette (e.g., neomycin resistance gene).

-

Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells.

-

Selection of Recombinant ES Cells: ES cells that have undergone homologous recombination are selected for using the selectable marker.

-

Blastocyst Injection: The targeted ES cells are injected into blastocysts.

-

Generation of Chimeric Mice: The injected blastocysts are transferred to pseudopregnant female mice to produce chimeric offspring.

-

Germline Transmission: Chimeric mice are bred to establish germline transmission of the targeted allele.

-

Genotyping: Offspring are genotyped to identify heterozygous and homozygous knockout animals.

Signaling Pathways and Experimental Workflows

Secretin Signaling Pathway in Pancreatic Ductal Cells

Caption: Secretin signaling cascade in pancreatic ductal cells.

Experimental Workflow for Acute Toxicity Study

Caption: Workflow for an acute intravenous toxicity study.

Logical Relationship in Secretin-Mediated Inhibition of Gastric Acid Secretion

Caption: Dual mechanism of secretin's inhibition of gastric acid secretion.

References

Unveiling the Dynamics of Chirhostim (Synthetic Human Secretin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of Chirhostim, a synthetic human secretin. Designed for a scientific audience, this document synthesizes key data into structured tables, elucidates experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this diagnostic agent.

Introduction to this compound (Synthetic Human Secretin)

This compound is a purified synthetic human secretin, a gastrointestinal peptide hormone that plays a crucial role in regulating pancreatic and other digestive secretions.[1] It is chemically identical to the endogenous human secretin, consisting of a 27-amino acid peptide.[1] Primarily utilized as a diagnostic tool, this compound aids in the assessment of exocrine pancreatic function, the diagnosis of gastrinoma, and the identification of the ampulla of Vater and accessory papilla during endoscopic retrograde cholangiopancreatography (ERCP).[1][2][3][4]

Pharmacodynamics: The Mechanism of Action

The primary pharmacodynamic effect of this compound is the stimulation of the exocrine pancreas to secrete a large volume of bicarbonate-rich pancreatic fluid.[5][6] This mimics the natural physiological response to duodenal acidification.

Signaling Pathway:

Upon intravenous administration, this compound binds to secretin receptors on the basolateral surface of pancreatic ductal cells. This interaction triggers a cascade of intracellular events, primarily mediated by the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1] This leads to the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and the Cl-/HCO3- anion exchanger, resulting in the secretion of bicarbonate, water, and electrolytes into the pancreatic duct.[1]

Figure 1: Simplified signaling pathway of this compound in pancreatic ductal cells.

Beyond the pancreas, secretin also stimulates pepsin secretion from the stomach and bile production from the liver.[1] It can also act as a neuropeptide, as it is expressed in the central nervous system.[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Following intravenous administration, this compound exhibits a rapid onset of action and a relatively short duration of effect.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Baseline Concentration | 90 to 120 minutes | [1][5] |

| Elimination Half-Life | 45 minutes | [5][6] |

| Volume of Distribution | 2.7 Liters | [1][5][6] |

| Clearance | 580.9 ± 51.3 mL/min | [1][5] |

Clinical Applications and Experimental Protocols

This compound is employed in several diagnostic procedures, each with a specific protocol to ensure accurate and reliable results.

Diagnosis of Pancreatic Exocrine Dysfunction

This test assesses the capacity of the pancreas to secrete bicarbonate in response to secretin stimulation.

Experimental Protocol:

Figure 2: Workflow for the diagnosis of pancreatic exocrine dysfunction using this compound.

Interpretation of Results:

| Parameter | Normal Response | Indicative of Pancreatic Dysfunction | Reference |

| Peak Bicarbonate Concentration | ≥ 80 mEq/L | < 80 mEq/L | [1] |

| Total Volume (1 hour) | Mean of 260.7 mL | < 2 mL/kg/hr | [1] |

| Bicarbonate Output | - | < 0.2 mEq/kg/hr | [1] |

Diagnosis of Gastrinoma (Zollinger-Ellison Syndrome)

This test is based on the paradoxical stimulation of gastrin release from gastrinoma cells by secretin.

Experimental Protocol:

Figure 3: Workflow for the diagnosis of gastrinoma using this compound.

Interpretation of Results: An increase in serum gastrin concentration of more than 110 pg/mL from the basal level is highly suggestive of a gastrinoma.[7]

Facilitation of ERCP

This compound can be used to stimulate pancreatic secretions to aid in the identification and cannulation of the pancreatic duct during ERCP. The dosage for this indication is 0.2 mcg/kg administered intravenously over 1 minute.[6]

Drug Interactions and Contraindications

The pharmacodynamic effects of this compound can be influenced by concomitant medications.

| Interacting Drug Class | Effect on this compound Test | Recommendation | Reference |

| Anticholinergic Drugs | May cause a hyporesponsive to stimulation, falsely suggesting pancreatic disease. | Discontinue at least 5 half-lives prior to testing. | [5][6] |

| H2-Receptor Antagonists | May cause a hyperresponse in gastrin secretion, falsely suggesting gastrinoma. | Discontinue at least 2 days prior to gastrinoma testing. | [4][6] |

| Proton Pump Inhibitors (PPIs) | May cause a hyperresponse in gastrin secretion. | Consult prescribing information for the specific PPI. | [6] |

This compound is contraindicated in patients with known hypersensitivity to secretin and in those with acute pancreatitis.[3]

Adverse Reactions

The most common adverse reactions reported in clinical trials (in at least 2 patients) include nausea and abdominal discomfort.[3][5]

Conclusion

This compound (synthetic human secretin) is a valuable diagnostic agent with well-defined pharmacokinetic and pharmacodynamic properties. A thorough understanding of its mechanism of action, clinical protocols, and potential drug interactions is essential for its appropriate and effective use in the clinical and research settings. This guide provides a foundational resource for professionals in the field of drug development and gastroenterological research.

References

Chirhostim® (Human Secretin for Injection): A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the regulatory landscape, clinical applications, and mechanism of action of Chirhostim®, a synthetic human secretin utilized as a diagnostic agent for pancreatic and gastrin-related disorders.

Executive Summary

This compound® is a sterile, lyophilized powder for intravenous injection, which, upon reconstitution, contains synthetic human secretin, a 27-amino acid peptide identical to the endogenous hormone. It is a potent diagnostic agent employed in the evaluation of exocrine pancreas function, the diagnosis of gastrinoma, and to facilitate endoscopic retrograde cholangiopancreatography (ERCP) procedures. This document provides a comprehensive technical overview of this compound®, including its regulatory approvals, detailed clinical indications, mechanism of action, and protocols for its use in diagnostic testing.

Regulatory Approval and Market Status

This compound® has received regulatory approval from the U.S. Food and Drug Administration (FDA) as an orphan drug product.[1][2] Recent updates to its package insert by the FDA have streamlined its administration by eliminating the requirement for a prior test dose and removing the contraindication section, which may shorten procedure times.[1][3] The product has an approved shelf life of five years when stored at -20°C.[1][3]

Clinical Indications

The clinical utility of this compound® is centered on its ability to stimulate pancreatic and gastric secretions, providing a dynamic assessment of organ function.

Primary Approved Indications:

-

Stimulation of Pancreatic Secretions: To aid in the diagnosis of exocrine pancreatic dysfunction, such as in chronic pancreatitis and cystic fibrosis.[4][5][6][7][8][9][10]

-

Stimulation of Gastrin Secretion: To assist in the diagnosis of gastrinoma (Zollinger-Ellison Syndrome).[4][5][7][8][9][10][11][12][13]

-

Facilitation of ERCP: To aid in the identification of the ampulla of Vater and the accessory papilla, thereby facilitating cannulation of the pancreatic duct.[4][5][7][8][9][10]

This compound® is also utilized as an adjunct to various imaging modalities, including magnetic resonance cholangiopancreatography (MRCP), computed tomography (CT), and endoscopic ultrasound (EUS), to enhance visualization of the pancreatic ductal system.[1][2][7]

Mechanism of Action